molecular formula C23H19ClFN3O4S B2727392 N-(3-chloro-4-fluorophenyl)-2-((4-oxo-3-((tetrahydrofuran-2-yl)methyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide CAS No. 900003-00-1

N-(3-chloro-4-fluorophenyl)-2-((4-oxo-3-((tetrahydrofuran-2-yl)methyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide

Cat. No.: B2727392
CAS No.: 900003-00-1
M. Wt: 487.93
InChI Key: FPDCCHGNAMIJJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-chloro-4-fluorophenyl)-2-((4-oxo-3-((tetrahydrofuran-2-yl)methyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide is a potent, selective, and irreversible inhibitor of Bruton's Tyrosine Kinase (BTK). This compound features in patent literature as a key molecule designed for the treatment of autoimmune disorders and B-cell malignancies . Its mechanism of action involves covalent binding to a cysteine residue (Cys481) in the active site of BTK, leading to sustained suppression of B-cell receptor signaling, which is a critical pathway in the pathogenesis of conditions like rheumatoid arthritis, lupus, and various leukemias and lymphomas. The strategic incorporation of a tetrahydrofuran moiety is a key structural feature intended to enhance selectivity through specific hydrogen bonding interactions. This inhibitor is an essential research tool for investigating B-cell biology, elucidating the role of BTK in inflammatory signaling cascades, and evaluating the efficacy of targeted therapies in preclinical models. Researchers can utilize this compound for in vitro assays and in vivo studies to further the development of novel treatments for hematologic cancers and autoimmune diseases. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-2-[[4-oxo-3-(oxolan-2-ylmethyl)-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19ClFN3O4S/c24-16-10-13(7-8-17(16)25)26-19(29)12-33-23-27-20-15-5-1-2-6-18(15)32-21(20)22(30)28(23)11-14-4-3-9-31-14/h1-2,5-8,10,14H,3-4,9,11-12H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPDCCHGNAMIJJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CN2C(=O)C3=C(C4=CC=CC=C4O3)N=C2SCC(=O)NC5=CC(=C(C=C5)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClFN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-chloro-4-fluorophenyl)-2-((4-oxo-3-((tetrahydrofuran-2-yl)methyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide is a complex organic compound with potential therapeutic applications. Its biological activities are primarily linked to its interactions with various biological targets, including enzymes and receptors involved in disease processes. This article reviews the compound's biological activity based on available literature and research findings.

Chemical Structure and Properties

The compound features a chloro-fluoro-substituted phenyl ring , a thioacetamide moiety , and a benzofuro-pyrimidinone core . These structural elements contribute to its pharmacological properties:

  • Molecular Formula : C₁₄H₁₄ClF N₃O₃S
  • Molecular Weight : 355.79 g/mol
  • Solubility : Soluble in DMSO and other organic solvents; limited aqueous solubility.

The biological activity of this compound is believed to involve:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways or disease processes.
  • Receptor Modulation : It may act as an agonist or antagonist at specific receptors, influencing cellular signaling pathways.

Anticancer Properties

Recent studies have suggested that compounds with similar structures can exhibit significant anticancer activity. For instance:

  • A related compound demonstrated complete tumor stasis in a human gastric carcinoma xenograft model, indicating potential for further development in cancer therapeutics .

Tyrosinase Inhibition

The presence of the 3-chloro-4-fluorophenyl moiety has been linked to enhanced inhibition of tyrosinase, an enzyme involved in melanin production. This inhibition is relevant for both pharmaceutical and cosmetic applications aimed at treating hyperpigmentation disorders .

Case Study 1: In Vivo Efficacy

A study involving analogs of this compound showed promising results in inhibiting tumor growth in xenograft models. The analogs exhibited favorable pharmacokinetic profiles and were advanced into clinical trials based on their efficacy .

Case Study 2: Tyrosinase Inhibition

In vitro assays demonstrated that compounds incorporating the 3-chloro-4-fluorophenyl fragment had improved potency against tyrosinase compared to standard inhibitors, suggesting potential applications in skin whitening products and treatments for pigmentation disorders .

Data Table of Biological Activities

Activity TypeCompound/Analog UsedModel/AssayResult
Anticancer ActivityAnalog of N-(...)Human gastric carcinoma xenograftComplete tumor stasis
Tyrosinase InhibitionN-(...)In vitro tyrosinase assayEnhanced inhibition observed

Comparison with Similar Compounds

Structural Analogues with Modified Heterocyclic Cores
Compound Name Core Structure Key Substituents Molecular Formula (MW) Notable Properties
Target Compound Benzofuro[3,2-d]pyrimidinone Tetrahydrofuran-2-ylmethyl, 3-Cl-4-F-Ph Not explicitly provided High steric bulk; potential for kinase inhibition
N-(3-Chloro-4-fluorophenyl)-2-((3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamide Quinazolinone 4-Chlorophenyl C₂₂H₁₄Cl₂FN₃O₂S (481.3) Enhanced π-π stacking due to planar quinazolinone core; antitumor activity
2-[[3-(4-Chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide Thieno[3,2-d]pyrimidinone 4-Chlorophenyl, 2-CF₃-Ph C₂₀H₁₄ClF₃N₃O₂S₂ (502.9) Improved metabolic stability from thiophene; anti-inflammatory applications

Key Observations :

  • The tetrahydrofuran-2-ylmethyl group may improve solubility over alkyl or aryl substituents (e.g., 4-chlorophenyl in ), though at the cost of reduced lipophilicity.
Analogues with Varied Substituents on the Thioacetamide Linker
Compound Name R-Group on Thioacetamide Molecular Formula (MW) Biological Activity
N-(3-Chloro-4-fluorophenyl)-2-((3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide 3-Ethyl-5,6-dimethylthieno[2,3-d]pyrimidinone C₁₈H₁₇ClFN₃O₂S₂ (425.9) Kinase inhibition; antiviral potential
N-(2,4-Difluorophenyl)-2-((3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide 2,4-Difluorophenyl C₁₈H₁₇F₂N₃O₂S₂ (409.5) Enhanced blood-brain barrier penetration

Key Observations :

  • Ethyl and methyl groups on the thienopyrimidinone core (as in ) increase hydrophobicity, which may enhance membrane permeability but reduce aqueous solubility.
Analogues with Modified Side Chains
Compound Name Side Chain Molecular Formula (MW) Pharmacokinetic Profile
2-{[3-(3-Methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide 3-Methylbutyl (isopentyl) C₂₅H₂₄F₃N₃O₃S (503.5) High lipophilicity; prolonged half-life
Target Compound Tetrahydrofuran-2-ylmethyl Not explicitly provided Moderate lipophilicity; improved solubility

Key Observations :

  • The tetrahydrofuran-2-ylmethyl group in the target compound likely reduces cytotoxicity compared to bulkier alkyl chains (e.g., isopentyl in ).
  • Polar oxygen atoms in the tetrahydrofuran ring may facilitate hydrogen bonding with biological targets.

Q & A

Q. What are the critical steps and conditions for optimizing the synthesis yield of this compound?

The synthesis involves multi-step reactions requiring precise control of temperature (60–80°C), solvent selection (e.g., DMF or THF for polar aprotic environments), and reaction time (8–24 hours) to minimize byproducts like unreacted thiol intermediates. Purification via column chromatography or recrystallization is essential to achieve >95% purity .

Q. Which analytical techniques are most reliable for confirming the compound’s structural integrity?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms substituent positions, while High-Performance Liquid Chromatography (HPLC) assesses purity. Mass Spectrometry (MS) validates molecular weight, and Infrared (IR) spectroscopy identifies functional groups like the thioacetamide linkage .

Q. How can researchers initially evaluate the compound’s biological activity in vitro?

Standard assays include enzyme inhibition studies (e.g., kinase or protease targets), cytotoxicity screening (MTT assay in cancer cell lines), and antimicrobial susceptibility testing (MIC determination). Dose-response curves and IC₅₀ values provide preliminary activity profiles .

Advanced Research Questions

Q. What strategies resolve contradictory data between computational predictions and experimental biological activity?

Discrepancies may arise from stereochemical variations or off-target effects. Validate computational models (e.g., molecular docking) with isotopic labeling (³H or ¹⁴C) to track metabolite pathways. Compare in silico predictions with experimental binding assays (SPR or ITC) to refine structure-activity relationships (SAR) .

Q. How can the thioacetamide moiety’s reactivity be leveraged for targeted structural modifications?

The thioether bond is susceptible to oxidation (e.g., H₂O₂ to sulfoxide) or alkylation. Use nucleophilic substitutions to introduce fluorinated or heterocyclic groups, enhancing bioavailability. Monitor reaction progress via Thin-Layer Chromatography (TLC) and characterize intermediates with LC-MS .

Q. What experimental designs address low solubility in pharmacological assays?

Employ co-solvents (DMSO/PBS mixtures) or lipid-based nanoformulations. Conduct phase-solubility studies with cyclodextrins or surfactants (e.g., Tween-80). Measure logP values to guide derivatization (e.g., adding polar groups like -OH or -COOH) .

Methodological Challenges and Solutions

Q. How should researchers handle conflicting NMR spectra due to chiral centers in the benzofuropyrimidinone core?

Use chiral shift reagents (e.g., Eu(hfc)₃) or enantioselective HPLC to resolve stereoisomers. X-ray crystallography provides absolute configuration validation, while 2D NMR (COSY, NOESY) clarifies spatial proximity of substituents .

Q. What approaches validate the compound’s mechanism of action when initial kinase assays show non-specific inhibition?

Combine CRISPR-based gene knockout models with proteome-wide profiling (e.g., affinity purification-MS). Competitive binding assays using known inhibitors (e.g., staurosporine for kinases) can isolate target-specific effects .

Data Analysis and Interpretation

Q. How can SAR studies rationalize the impact of fluorophenyl vs. chlorophenyl substituents on bioactivity?

Compare IC₅₀ values of analogs in enzyme assays. Fluorine’s electronegativity enhances membrane permeability, while chlorine’s hydrophobicity may improve target binding. Molecular dynamics simulations quantify binding energy differences (ΔG) to correlate substituent effects .

Q. What statistical methods address variability in replicate cytotoxicity assays?

Apply ANOVA with post-hoc Tukey tests to identify significant differences. Normalize data to positive/negative controls and use nonlinear regression for dose-response modeling. Outlier detection (Grubbs’ test) ensures robust IC₅₀ calculations .

Comparative Analysis and Innovation

Q. How does this compound’s benzofuropyrimidinone core compare to thienopyrimidine analogs in target selectivity?

The benzofuropyrimidinone scaffold offers enhanced π-π stacking with aromatic enzyme pockets, while thienopyrimidines exhibit higher metabolic stability. Perform head-to-head assays under identical conditions and analyze binding poses via X-ray crystallography .

Q. What synthetic innovations could improve scalability without compromising purity?

Transition from batch to flow chemistry for exothermic steps (e.g., thioether formation). Use immobilized catalysts (e.g., Pd/C) for easy separation. Process Analytical Technology (PAT) tools like in-line FTIR monitor reaction progression in real time .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.